molecular formula C13H17NO B12438298 (R)-1-Benzylpiperidine-2-carbaldehyde

(R)-1-Benzylpiperidine-2-carbaldehyde

Cat. No.: B12438298
M. Wt: 203.28 g/mol
InChI Key: WSXCNGIPPSYDTQ-CYBMUJFWSA-N
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Description

®-1-Benzylpiperidine-2-carbaldehyde is a chiral compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpiperidine-2-carbaldehyde typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Aldehyde Functionalization: The aldehyde group is introduced through oxidation reactions of the corresponding alcohol or by formylation reactions.

Industrial Production Methods

Industrial production of ®-1-Benzylpiperidine-2-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ®-1-Benzylpiperidine-2-carboxylic acid.

    Reduction: Formation of ®-1-Benzylpiperidine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

®-1-Benzylpiperidine-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of piperidine derivatives in biological systems.

Medicine

The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, ®-1-Benzylpiperidine-2-carbaldehyde is used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Benzylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyl group may contribute to the compound’s binding affinity and specificity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    2-Benzylpiperidine: The position of the benzyl group differs, affecting its chemical and biological properties.

    1-Benzyl-4-piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

Uniqueness

®-1-Benzylpiperidine-2-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature adds another layer of complexity, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(2R)-1-benzylpiperidine-2-carbaldehyde

InChI

InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m1/s1

InChI Key

WSXCNGIPPSYDTQ-CYBMUJFWSA-N

Isomeric SMILES

C1CCN([C@H](C1)C=O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C=O)CC2=CC=CC=C2

Origin of Product

United States

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